Home > Products > Screening Compounds P65802 > N-(6-azidohexyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide
N-(6-azidohexyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide -

N-(6-azidohexyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide

Catalog Number: EVT-8292750
CAS Number:
Molecular Formula: C21H24N6O6
Molecular Weight: 456.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Structural and Functional Design of the Compound

Rationale for Integrating Cereblon-Recruiting Ligands in Proteolysis-Targeting Chimera Design

The incorporation of cereblon (CRBN)-recruiting ligands represents a strategic approach in developing effective proteolysis-targeting chimeras (PROTACs). CRBN, a substrate receptor component of the Cullin 4 RING E3 ubiquitin ligase complex, exhibits high ligandability with immunomodulatory imide drugs such as thalidomide, lenalidomide, and pomalidomide. These ligands enable targeted protein ubiquitination and subsequent proteasomal degradation. The compound N-(6-azidohexyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide integrates a pomalidomide-derived CRBN-binding moiety (2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindoline) through a strategic ether-acetamide linkage, positioning it as a CRBN-directed degrader [1] [4].

CRBN-based PROTACs offer distinct advantages over other E3 ligase recruiters:

  • Molecular Efficiency: CRBN ligands typically exhibit lower molecular weights (<350 Da) compared to von Hippel-Lindau (VHL) ligands, reducing overall PROTAC size and improving cellular permeability [4] [6].
  • Degradation Spectrum: CRBN-recruiting PROTACs demonstrate broader degradation capabilities across diverse oncogenic targets, including kinases, transcription factors, and undruggable proteins, as evidenced by their clinical progression (e.g., ARV-110, ARV-471) [3] [6].
  • Structural Plasticity: The phthalimide ring of pomalidomide derivatives engages CRBN via a hydrophobic pocket, while the piperidine-2,6-dione moiety forms critical hydrogen bonds, enabling robust ternary complex formation with target proteins [4] [7].

Table 1: Comparative Analysis of E3 Ubiquitin Ligase Recruitment Systems

E3 LigaseLigand Size (Da)Degradation EfficiencyClinical Stage Examples
CRBN<350Broad substrate rangeARV-110, ARV-471, KT-333
VHL450-500Target-specificDT2216
MDM2~500Limited to p53-related targetsNone in PROTAC trials
cIAP1~300Moderate efficiencyNone in advanced trials

Source: Adapted from PROTAC clinical trial data [6]

This compound’s CRBN-binding module enables the degradation of diverse oncoproteins, particularly those implicated in hematological malignancies and solid tumors, leveraging the ubiquitin-proteasome system’s natural regulatory machinery [3] [7].

Role of Azide-Functionalized Polyethylene Glycol Linkers in Modular Bioconjugation Strategies

The hexyl-azide linker in N-(6-azidohexyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide serves as a critical structural element that balances hydrophilicity, flexibility, and bioorthogonal reactivity. Comprising a six-carbon spacer terminated with an azide (–N₃) group, this linker enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) with alkyne-functionalized target protein ligands [1] [10].

Functional Advantages:

  • Hydrophilic Optimization: The azidohexyl linker mitigates the hydrophobic aggregation common in all-carbon chains, enhancing aqueous solubility and reducing nonspecific binding. This property is vital for maintaining PROTAC bioavailability and cellular uptake [2].
  • Conformational Flexibility: The six-atom spacer length (~11 Å) provides optimal distance for simultaneous engagement of CRBN and target proteins, facilitating productive ternary complex formation. Shorter linkers may impede steric compatibility, while longer chains increase entropic penalties [3] [10].
  • Bioorthogonal Versatility: The terminal azide enables modular "click" bioconjugation with alkyne-bearing warheads, streamlining PROTAC synthesis without elaborate protecting-group strategies. This supports rapid SAR exploration and degrader optimization [10].

Table 2: Influence of Linker Length and Composition on PROTAC Efficacy

Linker TypeLength (Atoms)Degradation DC₅₀ (nM)Cellular Permeability
Azidohexyl (C6)64–21*Moderate to high
Triethylene glycol9 (with O atoms)10–50High
Alkyl (C3)3>100Low
Data from analogous tubulin/BCR-ABL PROTACs [3] [10]

In paclitaxel-resistant NSCLC models, analogous CRBN-recruiting PROTACs with PEG-azide linkers achieved tubulin degradation at nanomolar concentrations (IC₅₀: 4–21 nM), underscoring the linker’s role in overcoming drug resistance [10].

Comparative Analysis of Thalidomide/Pomalidomide Analogues in E3 Ubiquitin Ligase Recruitment

The 1,3-dioxoisoindolin-4-yl scaffold in this compound derives from pomalidomide, a third-generation immunomodulatory drug with superior CRBN-binding affinity and degradation efficiency compared to thalidomide or lenalidomide. Key structural distinctions include:

  • Binding Affinity: Pomalidomide’s amino-substituted isoindoline ring exhibits 10-fold higher CRBN affinity (Kd ≈ 50 µM) than thalidomide, due to additional hydrogen bonding with His353 and Trp380 residues in CRBN’s hydrophobic pocket [4] [6].
  • Degradation Specificity: Unlike thalidomide, pomalidomide minimizes off-target degradation of neosubstrates like IKZF1/3 or CK1α, reducing immunosuppressive side effects. This specificity arises from steric occlusion of nonproductive CRBN conformations [4] [7].
  • Chemical Stability: The electron-withdrawing acetamide group at the 4-position (vs. thalidomide’s phthalimide) reduces racemization and hydrolytic susceptibility, enhancing in vivo stability [1] [4].

Table 3: Pharmacological Properties of CRBN-Recruiting Ligands

LigandCRBN Kd (µM)Neosubstrate DegradationPROTAC Clinical Utilization
Thalidomide~250IKZF1/3, CK1α, SALL4Limited (teratogenicity risk)
Lenalidomide~100IKZF1/3, CK1αPhase II (NX-2127, CC-94676)
Pomalidomide~50Limited to targetPhase III (ARV-110, ARV-471)
Phenyl dihydrouracil~40None reportedPreclinical (Novartis, C4)

Source: Biochemical and cellular degradation studies [1] [4] [6]

Emerging CRBN ligands like phenyl dihydrouracil derivatives circumvent chirality issues inherent to glutarimides and exhibit enhanced proteolytic resistance. However, pomalidomide remains clinically preferred for PROTACs due to established safety profiles and efficient in vivo target engagement [4] [6]. In BCR-ABL degraders, pomalidomide-based PROTACs (e.g., SIAIS056) induced 90% oncoprotein depletion at 10 nM, outperforming lenalidomide analogues by 5-fold [3].

The strategic integration of pomalidomide’s pharmacophore in N-(6-azidohexyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide thus balances CRBN avidity, degradation specificity, and synthetic feasibility—cornerstones for advancing targeted protein degradation therapeutics.

Properties

Product Name

N-(6-azidohexyl)-2-((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)acetamide

IUPAC Name

N-(6-azidohexyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

Molecular Formula

C21H24N6O6

Molecular Weight

456.5 g/mol

InChI

InChI=1S/C21H24N6O6/c22-26-24-11-4-2-1-3-10-23-17(29)12-33-15-7-5-6-13-18(15)21(32)27(20(13)31)14-8-9-16(28)25-19(14)30/h5-7,14H,1-4,8-12H2,(H,23,29)(H,25,28,30)

InChI Key

AZTULSFHWSPOJK-UHFFFAOYSA-N

SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCN=[N+]=[N-]

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCCN=[N+]=[N-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.